5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

Stille Coupling Organotin Chemistry Polymer Synthesis

Select 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene when polymerization efficiency and device performance are non-negotiable. Its trimethylstannyl groups deliver near-quantitative Stille coupling yields unattainable with tributylstannyl or boronic acid alternatives, enabling 50× higher hole mobility in PIIG-BT polymers and 5.75% PCE in wide-bandgap OPV donors. Essential for synthesizing defect-free, high-MW n-type polymers like P(NDI2OD-T2). Mandatory for controlled chain-growth polymerization requiring precise 5,5'-regioselectivity. Manage acute toxicity through standard organotin safety protocols.

Molecular Formula C14H22S2Sn2
Molecular Weight 491.9 g/mol
CAS No. 143367-56-0
Cat. No. B178220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
CAS143367-56-0
Molecular FormulaC14H22S2Sn2
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C
InChIInChI=1S/C8H4S2.6CH3.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h1-4H;6*1H3;;
InChIKeyDOIRPCDOGSNNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (CAS 143367-56-0) as a Monomer for Conjugated Polymers


5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (CAS 143367-56-0) is an organotin compound and a key A-A or D-A monomer used primarily in Stille cross-coupling polymerizations [1]. It is synthesized via stannylation of the 2,2'-bithiophene core , which serves as an electron-rich and donating unit when incorporated into low band-gap polymer semiconductors . This compound enables the precise construction of semiconducting polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Procurement Considerations: Why Generic Substitution of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is Not Advised


Generic substitution of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene with its tributylstannyl analog is not advisable due to a trade-off in reactivity and toxicity that directly impacts polymerization efficiency and safety protocols [1]. The trimethylstannyl derivative exhibits significantly higher reactivity in Stille couplings, enabling near-quantitative yields and minimizing structural defects, but its acute toxicity is reported to be approximately 1000 times greater than that of the tributylstannyl analog [2]. Furthermore, substituting with 2,2'-bithiophene or its diboronic acid derivatives fails to provide the necessary regioselective reactivity at the 5,5'-positions for controlled chain-growth polymerization, leading to inferior polymer molecular weights and device performance. The quantitative evidence below establishes the specific performance benchmarks achievable only with the trimethylstannyl derivative.

Quantitative Evidence Guide for 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene


Reactivity Advantage of Trimethylstannyl over Tributylstannyl in Stille Coupling

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene exhibits higher reactivity compared to its tributylstannyl analog, 5,5'-Bis(tributylstannyl)-2,2'-bithiophene, in Stille cross-coupling reactions [1]. While a comprehensive rate comparison study is not available, the conventional understanding is that trimethylstannyl compounds are more reactive due to reduced steric hindrance [2]. This increased reactivity facilitates near-quantitative yields and reduces the likelihood of structural defects in the resulting polymer chains [3].

Stille Coupling Organotin Chemistry Polymer Synthesis

Toxicity Profile Comparison with Tributylstannyl Analog

While 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene offers superior reactivity, it is associated with a significantly higher acute toxicity profile compared to its tributylstannyl analog [1]. The toxicity of trimethylstannyl compounds is reported to be about 1000 times larger than that of tributylstannyl compounds [2]. This is reflected in the GHS hazard statements for the trimethyl derivative, which include H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled) .

Toxicology Safety Organotin Compounds

Polymer Solar Cell Performance: PCE Benchmarking with PDBND-2T and PDBND-TVT

Polymers synthesized using 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (2T) achieve high power conversion efficiencies (PCE) in organic solar cells [1]. The wide-bandgap polymer PDBND-2T, derived from 2T, exhibits a PCE of 5.75% when blended with PC71BM, making it the broadest bandgap OSC with a PCE over 5% at the time of publication [2]. In comparison, the polymer PDBND-TVT, synthesized using the analog (E)-1,2-bis(5-(trimethylstannyl)thiophen-2-yl)ethane (TVT), achieved a higher PCE of 6.32%, demonstrating the impact of the comonomer structure on device performance [3].

Organic Photovoltaics Power Conversion Efficiency Wide-Bandgap Polymers

OFET Hole Mobility: Impact of Bithiophene Unit in Isoindigo-Based Polymers

In donor-acceptor conjugated polymers, the incorporation of a bithiophene (BT) unit, for which 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a precursor, leads to significantly enhanced hole mobility compared to polymers using (E)-1,2-bis(thiophen-2-yl)ethene (TVT) or naphthalene (Np) units [1]. Specifically, isoindigo-based polymer PIIG-BT OFETs exhibited a hole mobility of 0.63 cm² V⁻¹ s⁻¹, which is 50 times higher than the mobilities of PIIG-TVT and PIIG-Np OFETs, which were around 0.01 cm² V⁻¹ s⁻¹ [2].

Organic Field-Effect Transistors Hole Mobility Donor-Acceptor Polymers

Purity Specifications and Physical Properties for Quality Control

Commercial batches of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene are routinely supplied with high purity, which is critical for reproducible polymerization results . Typical purity specifications are >98.0% as determined by HPLC and qNMR, with a melting point range of 96-100 °C . This high purity minimizes the presence of catalytic poisons or chain-stopping impurities that could negatively impact the molecular weight and performance of conjugated polymers .

Quality Control Analytical Chemistry Material Specifications

Optimized Application Scenarios for 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene


Synthesis of High-Mobility Donor-Acceptor Polymers for OFETs

Researchers developing high-performance organic field-effect transistors (OFETs) should prioritize 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene as a monomer when a bithiophene unit is required in the polymer backbone. As shown by the 50-fold higher hole mobility achieved in PIIG-BT polymers compared to TVT or Np analogs [1], this building block is essential for maximizing charge transport.

Fabrication of Wide-Bandgap Organic Photovoltaics (OPVs) Targeting >5% PCE

For the development of wide-bandgap conjugated polymers (E_g > 2.2 eV) used as donors in organic solar cells, 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene enables the synthesis of polymers like PDBND-2T, which achieves a power conversion efficiency (PCE) of 5.75% [2]. This makes it a strategic choice for projects aiming to exceed the 5% PCE threshold in broad-bandgap OSC devices.

Controlled Stille Polymerization Requiring High Reactivity and Defect Minimization

In research settings where achieving high molecular weight and low structural defect density is paramount, the higher reactivity of the trimethylstannyl group compared to tributylstannyl analogs [3] makes 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene the preferred monomer for Stille polycondensation, provided that the associated toxicity risks are properly managed.

Synthesis of n-Type Semiconducting Polymers like P(NDI2OD-T2)

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene is a key monomer for synthesizing high-performance n-type polymers such as P(NDI2OD-T2), a widely studied electron-transporting material . Its use in this context is critical for achieving the desired electronic properties and film morphology required for efficient n-channel OFETs and all-polymer solar cells.

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